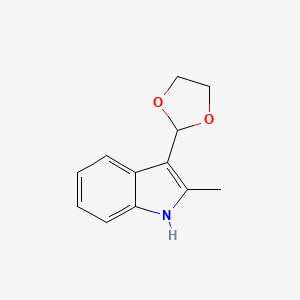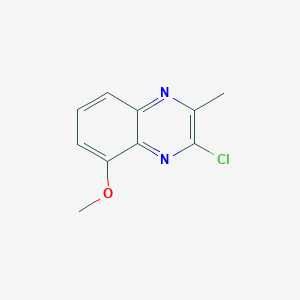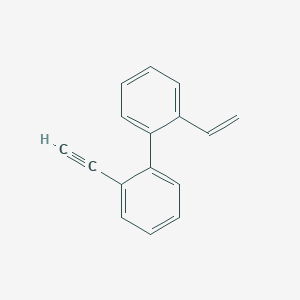
2-Ethynyl-2'-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-2’-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C16H12 It is a derivative of biphenyl, featuring both ethynyl and vinyl functional groups attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-2’-vinyl-1,1’-biphenyl typically involves the coupling of ethynyl and vinyl groups to a biphenyl core. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for 2-Ethynyl-2’-vinyl-1,1’-biphenyl are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethynyl-2’-vinyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Both the ethynyl and vinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce ethyl-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-2’-vinyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives may be explored for potential biological activity, including as inhibitors or activators of specific enzymes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-2’-vinyl-1,1’-biphenyl depends on its specific application. In chemical reactions, its functional groups (ethynyl and vinyl) interact with various reagents to form new bonds and products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
2-Ethynyl-1,1’-biphenyl: Lacks the vinyl group, making it less versatile in certain reactions.
2-Vinyl-1,1’-biphenyl: Lacks the ethynyl group, which limits its reactivity in alkyne-specific reactions.
2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Contains an additional phenyl group, which can influence its chemical properties and reactivity.
Uniqueness: 2-Ethynyl-2’-vinyl-1,1’-biphenyl is unique due to the presence of both ethynyl and vinyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C16H12 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-ethenyl-2-(2-ethynylphenyl)benzene |
InChI |
InChI=1S/C16H12/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1,4-12H,2H2 |
InChI-Schlüssel |
AUDCUAYMHBRQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



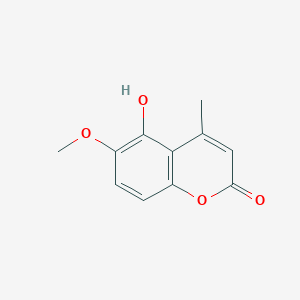

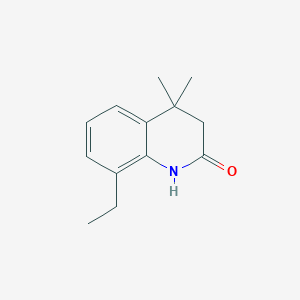



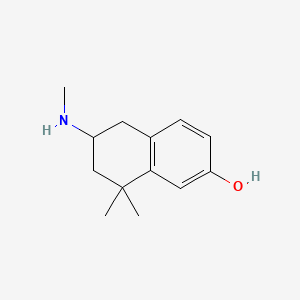

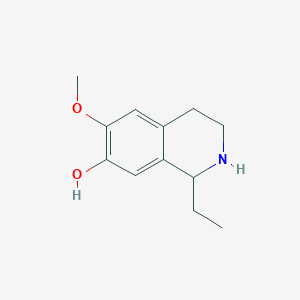
![4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline](/img/structure/B11896308.png)
